2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a heterocyclic compound that features both oxazole and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst. For instance, using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions can yield the desired product with moderate to excellent yields (41–93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the isoindole moiety can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibit similar biological activities.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one also show diverse biological activities.
Uniqueness
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is unique due to its combination of oxazole and isoindole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(2-amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKENHEEJXMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=COC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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